molecular formula C10H7Cl2NO2 B12859971 3,4-dichloro-5-(phenylamino)furan-2(5H)-one

3,4-dichloro-5-(phenylamino)furan-2(5H)-one

Cat. No.: B12859971
M. Wt: 244.07 g/mol
InChI Key: SBWHAMQPYDVNIU-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(phenylamino)furan-2(5H)-one is an organic compound that belongs to the class of furanones It is characterized by the presence of two chlorine atoms at the 3 and 4 positions, a phenylamino group at the 5 position, and a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-5-(phenylamino)furan-2(5H)-one typically involves the reaction of 3,4-dichlorofuran-2(5H)-one with aniline (phenylamine) under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(phenylamino)furan-2(5H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the compound.

Scientific Research Applications

3,4-Dichloro-5-(phenylamino)furan-2(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new bioactive molecules for pharmaceutical research.

    Medicine: Research has explored the compound’s potential as a therapeutic agent. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3,4-dichloro-5-(phenylamino)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

3,4-Dichloro-5-(phenylamino)furan-2(5H)-one can be compared with other similar compounds, such as:

    3,4-Dichloro-5-(methylamino)furan-2(5H)-one: This compound has a methylamino group instead of a phenylamino group. It may exhibit different chemical and biological properties due to the difference in the substituent.

    3,4-Dichloro-5-(ethylamino)furan-2(5H)-one: This compound has an ethylamino group, which also affects its properties compared to the phenylamino derivative.

    3,4-Dichloro-5-(benzylamino)furan-2(5H)-one: The presence of a benzylamino group can lead to variations in the compound’s reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-anilino-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C10H7Cl2NO2/c11-7-8(12)10(14)15-9(7)13-6-4-2-1-3-5-6/h1-5,9,13H

InChI Key

SBWHAMQPYDVNIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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